MPO Inhibitory Activity: 2-Methyl Substitution is Essential for Activity in the Benzoxazolone-Propanamide Series
Soyer et al. (2005) reported that among twenty ω-[2-oxo-3H-benzoxazol-3-yl]-N-phenylacetamide and propionamide derivatives, the most active compounds against human leukocyte MPO chlorinating activity were those bearing a 2-methyl and 4-nitro substituent on the N-phenyl ring [1]. The target compound N-(2-methyl-5-nitrophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide possesses the critical ortho-methyl group but differs in nitro position (5-nitro, meta to amide linkage). Comparators lacking the 2-methyl group—such as N-(3-nitrophenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide (CAS 831234-22-1) or N-(4-fluoro-3-nitrophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide (CAS 862827-53-0)—fall outside the active substitution pattern defined by the SAR. While quantitative IC50 values for the target compound have not been located in public literature, the parent study establishes that the 2-methyl substituent is a key determinant of MPO inhibitory activity in this chemotype.
| Evidence Dimension | Structural contribution to MPO inhibitory activity (qualitative SAR) |
|---|---|
| Target Compound Data | Possesses 2-methyl and 5-nitro substitution pattern; ortho-methyl group present |
| Comparator Or Baseline | Comparator 1: CAS 831234-22-1 (3-nitro only, no methyl). Comparator 2: CAS 862827-53-0 (4-fluoro-3-nitro, no methyl). Comparator 3: CAS 851989-20-3 (2-methylthio, no nitro). Comparator 4: CAS 862827-51-8 (benzodioxole, no nitro). |
| Quantified Difference | Quantitative MPO IC50 values not available for target compound or named comparators. Qualitative difference: 2-methyl substitution (present in target; absent in Comparators 1,2,4) aligns with the active scaffold identified by Soyer et al. (2005). |
| Conditions | Human leukocyte MPO chlorinating activity assay (Soyer et al., 2005); exact assay conditions: taurine-chloramine detection method. |
Why This Matters
For researchers screening MPO inhibitors, the presence of the 2-methyl substituent places this compound within the only experimentally validated active substructure in the benzoxazolone-propanamide chemical series, making it a higher-priority selection than analogs lacking this feature.
- [1] Soyer Z, Bas M, Pabuccuoglu A, Pabuccuoglu V. Synthesis of some 2(3H)-benzoxazolone derivatives and their in-vitro effects on human leukocyte myeloperoxidase activity. Arch Pharm (Weinheim). 2005 Sep;338(9):405-10. doi:10.1002/ardp.200500106. PMID: 16143956. View Source
